molecular formula C15H16N2O3 B055507 Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate CAS No. 122773-99-3

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

Cat. No. B055507
M. Wt: 272.3 g/mol
InChI Key: QIJXPLJLCFRKSO-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a compound of interest in the realm of synthetic organic chemistry due to its pyrimidine core, a motif prevalent in many pharmaceuticals and bioactive molecules. Its synthesis, molecular structure, chemical reactions, and properties are crucial for understanding its potential applications in various fields.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be extensively characterized by techniques such as NMR, IR, and mass spectroscopy, and further studied by single-crystal X-ray diffraction. This analysis reveals important aspects like the conformation of the molecule and the intermolecular interactions that may influence its reactivity and properties (Marcin Stolarczyk et al., 2018).

Chemical Reactions and Properties

The chemical behavior of ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate derivatives can involve various reactions including cyclization, nucleophilic substitution, and interactions with other reagents to form new compounds with potential biological activity. These reactions are pivotal for the modification and functionalization of the pyrimidine ring to explore its utility in different chemical contexts (H. M. Mohamed, 2021).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are determined by the compound’s molecular framework and substituents. These properties are essential for understanding the compound's behavior in different environments, which is critical for its application in synthesis and drug design. Studies involving crystal structure analysis contribute significantly to this understanding (K. Y. Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical reagents, stability under different conditions, and the ability to undergo specific reactions, are foundational for utilizing ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate in chemical synthesis and drug development. The elucidation of these properties often requires comprehensive experimental studies and theoretical calculations (M. Chhabria et al., 2007).

Scientific research applications

Synthesis of Novel Compounds

Researchers have explored the use of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate in synthesizing a range of novel chemical structures. For instance, the microwave-mediated regioselective synthesis under solvent-free conditions has been utilized to yield novel pyrimido[1,2-a]pyrimidines, showcasing an innovative approach to chemical synthesis (Eynde et al., 2001). Another study presented the synthesis of novel 5-methyl-4-thiopyrimidine derivatives starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, highlighting the versatility of this chemical in producing a variety of biologically interesting compounds (Stolarczyk et al., 2018).

Chemical Reactions and Pathways

The compound has been a key reactant in studies investigating chemical reactions and pathways. For example, the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine to produce ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates reveals its role in nucleophilic substitution reactions (Goryaeva et al., 2015). Additionally, the facile synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci Reaction demonstrates its application in the preparation of pharmacologically active molecules, further underlining its importance in medicinal chemistry (Regan et al., 2012).

properties

IUPAC Name

ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-19-14-12(15(18)20-4-2)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJXPLJLCFRKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1C(=O)OCC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554092
Record name Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

CAS RN

122773-99-3
Record name Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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